molecular formula C16H19N5O3S B4077387 1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine

1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine

Cat. No. B4077387
M. Wt: 361.4 g/mol
InChI Key: WZEZHOUVHPYREJ-UHFFFAOYSA-N
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Description

1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine is a compound that belongs to the class of thioacetate derivatives. This compound is of great interest in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including proteases and kinases. This inhibition leads to the disruption of various cellular processes, including cell division and apoptosis.
Biochemical and Physiological Effects:
1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In addition, it has also been shown to have activity against various plant pathogens and insects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine in lab experiments is its potential as a multi-purpose compound. This compound has potential applications in various fields of scientific research, including medicine, agriculture, and industry. In addition, it is relatively easy to synthesize and purify.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. In vitro studies have shown that this compound can be toxic to certain cells, including cancer cells. Therefore, caution should be taken when handling this compound in lab experiments.

Future Directions

There are several future directions for the study of 1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine. One direction is the further study of its potential as an anti-cancer agent. In addition, the potential of this compound as an anti-inflammatory agent and fungicide should also be further explored. Furthermore, the potential of this compound as a corrosion inhibitor and insecticide should also be studied in greater detail.

Scientific Research Applications

1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has also been studied for its potential as an anti-inflammatory agent.
In the field of agriculture, this compound has been studied for its potential as a fungicide. It has been shown to have activity against various plant pathogens, including Fusarium oxysporum and Colletotrichum gloeosporioides. In addition, it has also been studied for its potential as an insecticide.
In the field of industry, this compound has been studied for its potential as a corrosion inhibitor. It has been shown to have activity against various metals, including steel, aluminum, and copper.

properties

IUPAC Name

2-[[4-methyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-19-15(12-6-5-7-13(10-12)21(23)24)17-18-16(19)25-11-14(22)20-8-3-2-4-9-20/h5-7,10H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEZHOUVHPYREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCCCC2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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